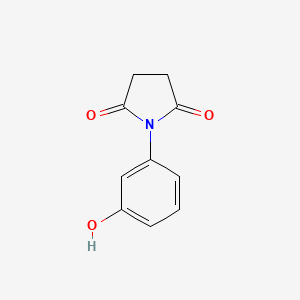
(4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate is a complex organic molecule with potential applications in various fields of science and industry. This compound features a bicyclic structure with multiple functional groups, including nitrophenyl, hydroxyethyl, and methoxycarbonylamino groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the nitrophenyl groups, and functionalization of the side chains. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxycarbonylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl groups can yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the hydroxyethyl and methoxycarbonylamino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Nitrophenyl)methyl (5R-(5alpha,6alpha(R*)))-6-(1-hydroxyethyl)-3-((2-((((4-nitrophenyl)methoxy)carbonyl)amino)ethyl)thio)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its bicyclic structure and the presence of multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various scientific and industrial contexts.
Propiedades
Número CAS |
64067-13-6 |
|---|---|
Fórmula molecular |
C26H26N4O10S |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H26N4O10S/c1-15(31)22-20-12-21(41-11-10-27-26(34)40-14-17-4-8-19(9-5-17)30(37)38)23(28(20)24(22)32)25(33)39-13-16-2-6-18(7-3-16)29(35)36/h2-9,15,20,22,31H,10-14H2,1H3,(H,27,34)/t15-,20-,22?/m1/s1 |
Clave InChI |
GOIVJQWRIDIJOW-LDHILPOSSA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
SMILES isomérico |
C[C@H](C1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
SMILES canónico |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
| 64067-13-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)





![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/new.no-structure.jpg)


